molecular formula C10H13FN2Si B2458168 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 866319-01-9

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B2458168
CAS No.: 866319-01-9
M. Wt: 208.311
InChI Key: ITZOUBOIAZVSGJ-UHFFFAOYSA-N
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Description

Product Overview 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine ( 866319-01-9) is an organic compound with the molecular formula C 10 H 13 FN 2 Si and a molecular weight of 208.31 g/mol . This pyridine derivative is characterized by a fluorine substituent and a trimethylsilyl-protected ethynyl group, making it a versatile intermediate for chemical synthesis and pharmaceutical research . It is typically supplied with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C . Research Applications and Synthetic Utility This compound is primarily used as a key synthetic building block in medicinal chemistry and drug discovery research. The molecule's structure combines multiple functional handles: the aromatic amine, the fluorine substituent, and the protected alkyne. The protected alkyne group is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely used to create conjugated molecular architectures . While the specific biological mechanisms of this exact compound are not detailed in the available literature, compounds with similar structural motifs—particularly those featuring an ethynyl-linked pyridine core—have demonstrated significant research value. For instance, closely related analogs are investigated as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5), a target relevant to central nervous system disorders . The protected alkyne in this compound can be readily deprotected to generate a terminal alkyne, which can then be used to link the pyridine scaffold to other pharmacologically active fragments, enabling structure-activity relationship (SAR) studies . Note on Use This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZOUBOIAZVSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling of the trimethylsilylacetylene with the 5-fluoropyridine.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used to deprotonate and activate reactants.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine serves as an essential building block in the synthesis of more complex organic molecules. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various coupling reactions and substitution processes.

Reaction TypeDescription
Substitution ReactionsYields various substituted pyridines
Coupling ReactionsProduces complex aromatic compounds

Research indicates that this compound has potential biological activity, particularly as a neuropeptide FF receptor antagonist. It has been explored for its interactions with biomolecules, which may lead to new therapeutic applications.

Case Study : A patent application (EP4010328A1) discusses the use of aminopyridine derivatives, including this compound, in developing drugs targeting neuropeptide FF receptors, which are implicated in pain modulation and other physiological processes .

Medicinal Chemistry

The compound is being investigated for its role in drug discovery and development. Its structural features make it a candidate for modifications aimed at enhancing pharmacological properties.

Case Study : In a study on kinase inhibitors for treating human African trypanosomiasis, analogs of similar compounds were optimized for selectivity against human enzymes while maintaining efficacy against Trypanosoma brucei . This highlights the potential of pyridine derivatives in addressing significant health challenges.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its properties facilitate the development of novel compounds that can be applied in various industrial processes.

Summary of Applications

Application AreaDescription
Organic ChemistryBuilding block for complex organic synthesis
Biological ResearchPotential antagonist for neuropeptide receptors
Medicinal ChemistryCandidate for drug discovery and development
Industrial UseProduction of specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethynyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-ethynylpyridin-2-amine: Lacks the trimethylsilyl group, which can affect its reactivity and properties.

    3-((Trimethylsilyl)ethynyl)pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical behavior.

Uniqueness

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS No. 866319-01-9) is a fluorinated pyridine derivative with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H13FN2SiC_{10}H_{13}FN_2Si and a molecular weight of 208 Da. It features a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. The presence of these functional groups contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H13FN2Si
Molecular Weight208 Da
LogP2.79
Polar Surface Area (Ų)39
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the coupling of 5-fluoropyridine with trimethylsilylacetylene under palladium catalysis. The reaction is carried out under inert conditions with triethylamine as a base, followed by purification through column chromatography to yield the desired compound in high purity .

Anticancer Activity

Fluorinated compounds often show promise in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For example, similar pyridine derivatives have been shown to inhibit c-MET kinase, a target in various cancers . The ethynyl group in this compound may also facilitate interactions with biological targets critical for cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity and binding affinity, while the ethynyl group may participate in π-stacking interactions with aromatic residues in target proteins. Detailed studies are necessary to elucidate the precise molecular pathways involved.

Case Studies and Research Findings

  • Fluorinated Nucleosides : A study highlighted that fluorinated nucleosides exhibit potent antiviral activities by incorporating into viral DNA and inhibiting replication processes. This suggests that similar mechanisms might be applicable to compounds like this compound .
  • Inhibition of Kinases : Research on pyridine derivatives has shown that modifications can lead to selective inhibition of kinases involved in cancer progression. The potential for this compound to act as a kinase inhibitor warrants further investigation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR for related compounds indicate that the presence of both fluorine and ethynyl groups significantly influences biological activity, enhancing efficacy against viral targets and cancer cells .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the fluorine atom via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor (e.g., 5-fluoro-3-iodopyridin-2-amine), and (2) coupling the trimethylsilyl acetylene group via a Sonogashira reaction. For example, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (a structural analog) is synthesized using palladium-catalyzed cross-coupling . Optimize reaction conditions (e.g., Pd(PPh₃)₄/CuI catalyst, inert atmosphere) to achieve >80% yield. Validate intermediates via LC-MS and 19F^{19}\text{F} NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.
  • NMR : Confirm structure via 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR. Compare chemical shifts with analogs like 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (δ ~7.5 ppm for pyridine protons) .
  • HRMS : Verify molecular ion [M+H]+^+ (expected m/z: 263.10 for C10_{10}H14_{14}FN2_2Si).

Q. What stability precautions are necessary for handling this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent degradation. The trimethylsilyl ethynyl group is moisture-sensitive, and the amine may oxidize. Avoid exposure to heat (>40°C) or strong acids/bases. Safety protocols for pyridine derivatives (e.g., PPE, fume hoods) are essential .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trimethylsilyl ethynyl group in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare with analogs like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine to assess steric and electronic effects on reaction kinetics . Molecular docking studies can further predict interactions in catalytic systems (e.g., Pd complexes) .

Q. What strategies resolve contradictions in reported spectroscopic data for similar pyridine derivatives?

  • Methodological Answer : Cross-validate using 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, 1H^{1}\text{H}-1H^{1}\text{H} COSY) to assign ambiguous signals. For example, conflicting 19F^{19}\text{F} NMR shifts in fluorinated pyridines may arise from solvent effects or tautomerism; use deuterated DMSO or CDCl3_3 for consistency .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., replacing F with Cl, CF3_3, or methyl groups) and evaluate bioactivity. Use combinatorial libraries (e.g., parallel Suzuki-Miyaura couplings) and high-throughput screening against target proteins (e.g., kinases). Compare results with analogs like 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine to identify key pharmacophores .

Q. What advanced techniques quantify degradation products under stressed conditions?

  • Methodological Answer : Conduct forced degradation studies (heat, light, pH extremes) and analyze products via UPLC-QTOF-MS. For example, hydrolytic degradation may yield 5-fluoro-2-aminopyridine-3-carboxylic acid. Compare with stability data from chloro analogs (e.g., 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine) to infer degradation pathways .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Document catalyst loading (e.g., 5 mol% Pd) and reaction times precisely. Variations in these parameters significantly impact yields in Sonogashira reactions .
  • Data Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) and replicate experiments (n ≥ 3) to ensure reproducibility.
  • Safety Compliance : Follow protocols for handling fluorinated and silated compounds, including waste disposal guidelines .

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